molecular formula C8H11ClN2 B14850278 2-(6-Chloro-4-methylpyridin-2-YL)ethanamine

2-(6-Chloro-4-methylpyridin-2-YL)ethanamine

Cat. No.: B14850278
M. Wt: 170.64 g/mol
InChI Key: POUKSBXCPSZUIJ-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-methylpyridin-2-YL)ethanamine is a chemical compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, characterized by the presence of a chloro and a methyl group on the pyridine ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-methylpyridin-2-YL)ethanamine typically involves the reaction of 6-chloro-4-methylpyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-methylpyridin-2-YL)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Chloro-4-methylpyridin-2-YL)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-methylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-4-methylpyridin-2-YL)ethanamine is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(6-chloro-4-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H11ClN2/c1-6-4-7(2-3-10)11-8(9)5-6/h4-5H,2-3,10H2,1H3

InChI Key

POUKSBXCPSZUIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Cl)CCN

Origin of Product

United States

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